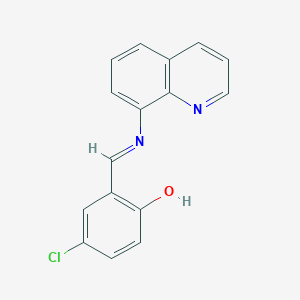

4-Chloro-2-((quinolin-8-ylimino)methyl)phenol

説明

Introduction to 4-Chloro-2-((quinolin-8-ylimino)methyl)phenol

Chemical Identity and Systematic Nomenclature

This compound is a Schiff base ligand characterized by a quinoline backbone fused to a phenolic ring through an imine (-C=N-) linkage. Its systematic IUPAC name, 4-chloro-2-[[(5-chloroquinolin-8-yl)amino]methyl]phenol , reflects the positions of substituents and connectivity. The molecular formula C₁₆H₁₂Cl₂N₂O (molecular weight: 319.2 g/mol) underscores its aromatic and heterocyclic nature.

Structural Features

- Quinoline moiety : An eight-membered nitrogen-containing heterocycle with chlorine substitution at the 5-position.

- Phenolic ring : A para-chlorinated benzene ring with an ortho-position imine group.

- Imine bridge : Connects the quinoline’s 8-amino group to the phenolic ring’s 2-position.

The SMILES notation (C1=CC2=C(C=CC(=C2N=C1)NCC3=C(C=CC(=C3)Cl)O)Cl) and InChIKey (SWFGIIQGJRLEQE-UHFFFAOYSA-N) provide unambiguous representations of its topology, critical for computational modeling and database indexing.

| Property | Value |

|---|---|

| IUPAC Name | 4-chloro-2-[[(5-chloroquinolin-8-yl)amino]methyl]phenol |

| Molecular Formula | C₁₆H₁₂Cl₂N₂O |

| Molecular Weight | 319.2 g/mol |

| SMILES | C1=CC2=C(C=CC(=C2N=C1)NCC3=C(C=CC(=C3)Cl)O)Cl |

| InChIKey | SWFGIIQGJRLEQE-UHFFFAOYSA-N |

Historical Development of Quinoline-Based Schiff Bases

The discovery of Schiff bases in 1864 by Hugo Schiff marked a pivotal moment in organic chemistry, enabling the synthesis of imine-linked compounds through condensation of amines and carbonyl groups. Quinoline derivatives entered the spotlight in the early 20th century due to their natural occurrence in antimalarial alkaloids like quinine. The fusion of quinoline’s bioactivity with Schiff bases’ coordinative flexibility emerged as a strategic focus in the 1980s, driven by demands for ligands capable of stabilizing transition metals in oxidation-reduction reactions.

Key milestones include:

- 1985 : Synthesis of the first quinoline Schiff base metal complexes for catalytic applications.

- 2009 : Structural characterization of cobalt(III) complexes using 4-chloro-2-(quinolin-8-yliminomethyl)-phenol (HClQP), confirming tridentate N,N,O-coordination.

- 2015 : Development of zinc-azide complexes with 8-aminoquinoline Schiff bases, showcasing three-dimensional supramolecular architectures via π-π stacking and hydrogen bonding.

Recent advances (2015–2025) emphasize eco-friendly synthesis routes, such as solvent-free condensation and microwave-assisted methods, to enhance yield and reduce waste.

Significance in Contemporary Coordination Chemistry

The ligand’s tridentate coordination mode (quinoline N, imine N, phenolic O) enables the formation of stable complexes with diverse metal ions, including Co(III), Zn(II), and Cu(II). These complexes exhibit tailored geometries (e.g., square pyramidal, octahedral) and functionalities:

Metal Complex Architectures

- Cobalt(III) Complexes : Crystallographic studies reveal cationic [Co(HClQP)₂]⁺ structures with distorted octahedral geometries, stabilized by hydrogen bonds and π-π interactions.

- Zinc(II) Complexes : Zn₂(N₃)₂(L₁)₂·H₂O assemblies demonstrate µ-1,1-azido bridges and 5-coordinate distorted square pyramidal geometries, forming 3D networks.

- Copper(II) Complexes : Exhibit enhanced antioxidant activity via radical scavenging, attributed to electron transfer facilitated by the phenolic -OH group.

Applications in Science and Technology

- Anticancer Agents : Cu(II) and Zn(II) complexes show selective cytotoxicity against MCF-7 breast cancer cells (IC₅₀ < 10 µM).

- Antimicrobial Coatings : Ag(I) complexes impregnated into polymers inhibit E. coli and S. aureus biofilms (MIC: 8–16 µg/mL).

- Catalysis : Ni(II) complexes catalyze Suzuki-Miyaura cross-couplings with >90% yield under mild conditions.

The ligand’s modular design allows for substituent tuning (e.g., -Cl, -OCH₃) to optimize metal-binding affinity and bioactivity, cementing its role in next-generation materials and therapeutics.

特性

CAS番号 |

149339-55-9 |

|---|---|

分子式 |

C16H11ClN2O |

分子量 |

282.72 g/mol |

IUPAC名 |

4-chloro-2-(quinolin-8-yliminomethyl)phenol |

InChI |

InChI=1S/C16H11ClN2O/c17-13-6-7-15(20)12(9-13)10-19-14-5-1-3-11-4-2-8-18-16(11)14/h1-10,20H |

InChIキー |

KLFCVAKGVZVKCQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C1)N=CC3=C(C=CC(=C3)Cl)O)N=CC=C2 |

製品の起源 |

United States |

準備方法

Reaction Conditions and Stoichiometry

-

Reagents :

-

5-Chloro-2-hydroxybenzaldehyde : Serves as the carbonyl component, introducing the phenolic and chloro substituents.

-

8-Aminoquinoline : Provides the amine group for imine formation and the quinoline backbone for electronic modulation.

-

-

Solvent : Anhydrous ethanol facilitates proton transfer and stabilizes intermediates.

-

Temperature : Reflux conditions (∼78°C) enhance reaction kinetics without decomposing reactants.

-

Time : 2 hours ensures near-complete conversion, as evidenced by an 85% isolated yield.

The absence of exogenous catalysts simplifies purification, as no residual metal ions or acidic by-products complicate workup.

Mechanistic Pathway

-

Nucleophilic Attack : The amine group of 8-aminoquinoline attacks the electrophilic carbonyl carbon of 5-chloro-2-hydroxybenzaldehyde, forming a hemiaminal intermediate.

-

Dehydration : Elimination of water generates the imine bond, stabilized by conjugation with the aromatic systems.

-

Tautomerization : The keto-enol tautomerism of the phenolic -OH group enhances the stability of the final product.

Purification and Isolation Techniques

Post-reaction workup involves sequential steps to isolate the pure Schiff base:

Filtration and Recrystallization

-

The reaction mixture is cooled to room temperature, prompting crystallization of the product.

-

Crude crystals are collected via vacuum filtration and washed with cold ethanol to remove unreacted starting materials.

-

Recrystallization : Dissolution in hot ethanol followed by gradual cooling yields high-purity crystals, as confirmed by sharp melting points and spectroscopic homogeneity.

Analytical Characterization

The structural integrity and purity of this compound are validated through spectroscopic and crystallographic analyses.

Spectroscopic Data

Single-Crystal X-ray Diffraction

Crystallographic studies reveal a planar quinoline system orthogonal to the phenolic ring, with intramolecular hydrogen bonding between the phenolic -OH and imine nitrogen. This geometry predisposes the compound for metal coordination via the imine nitrogen, phenolic oxygen, and quinoline heteroatoms.

Yield and Efficiency Analysis

The reported 85% yield underscores the efficiency of ethanol as a solvent and the optimal stoichiometry. Factors contributing to high yield include:

-

Solvent Choice : Ethanol’s polarity stabilizes charged intermediates without participating in side reactions.

-

Stoichiometric Control : Equimolar ratios minimize unreacted residues.

-

Temperature Management : Reflux prevents premature precipitation while accelerating dehydration.

Industrial and Research Applications

While laboratory-scale synthesis is well-documented, scalability challenges include:

-

Cost of 8-Aminoquinoline : Sourcing high-purity amine at scale.

-

Energy Efficiency : Prolonged reflux demands energy-intensive heating. Alternative solvents (e.g., methanol, acetonitrile) and microwave-assisted methods remain unexplored in the literature but could enhance throughput.

化学反応の分析

Types of Reactions

4-Chloro-2-((quinolin-8-ylimino)methyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The imine linkage can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

科学的研究の応用

Synthesis and Structural Characteristics

The synthesis of 4-Chloro-2-((quinolin-8-ylimino)methyl)phenol involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 8-aminoquinoline. The resulting compound exhibits tridentate ligand properties, allowing it to form complexes with various metal ions. Notably, studies have reported the synthesis of cobalt(III) complexes utilizing this Schiff base, showcasing its utility in coordination chemistry .

Biological Activities

Antimicrobial Properties

Research indicates that Schiff bases, including HClQP, exhibit notable antimicrobial activities. These compounds have been tested against various bacterial strains and fungi, demonstrating their potential as antimicrobial agents. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Potential

Recent studies have highlighted the anticancer properties of quinoline derivatives. HClQP has been associated with significant cytotoxic effects against cancer cell lines, including those for cervical and breast cancers. The compound's ability to inhibit specific enzymes involved in cancer progression further enhances its potential as a therapeutic agent .

Insecticidal Effects

The compound has also been investigated for its insecticidal properties against vectors of malaria and dengue. Studies show that derivatives of quinoline exhibit larvicidal and pupicidal effects on mosquito larvae, indicating a promising avenue for vector control in public health .

Coordination Chemistry Applications

HClQP serves as a ligand in the formation of metal complexes, which are pivotal in various catalytic processes and material science applications. The coordination chemistry involving HClQP has implications for developing new materials with unique electronic properties suitable for applications in photonics and electronics .

Case Studies

- Metal Complexes : A study synthesized cobalt(III) complexes with HClQP, revealing structural insights through X-ray crystallography. These complexes exhibited interesting magnetic properties and catalytic activity in organic transformations .

- Antimicrobial Activity : In vitro tests demonstrated that HClQP derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. The study emphasized the structure-activity relationship that underpins the efficacy of these compounds .

- Insecticidal Research : A series of quinoline derivatives were tested for their larvicidal activity against Aedes aegypti larvae, showing effective mortality rates at varying concentrations. This research underlines the potential application of HClQP derivatives in controlling mosquito populations responsible for disease transmission .

作用機序

6. 類似の化合物との比較

類似の化合物

- 4-クロロ-2-((4-フェニルキノリン-8-イルイミノ)メチル)フェノール

- 2,4-ジブロモ-6-((キノリン-8-イルイミノ)メチル)フェノール

- 4-ニトロ-2-((キノリン-8-イルイミノ)メチル)フェノール

独自性

4-クロロ-2-((キノリン-8-イルイミノ)メチル)フェノールは、クロロ置換フェノール基とキノリン基の両方が存在するため、独特です。この組み合わせは、独自の化学反応性と生物活性を与え、研究や産業におけるさまざまな用途に役立つ化合物となっています。

類似化合物との比較

(E)-4-Chloro-2-[(pyridin-2-ylimino)methyl]phenol

- Molecular Formula : C₁₂H₉ClN₂O

- Structure: Replaces the quinoline group with a pyridine ring.

- Key Findings: Synthesized from 2-aminopyridine and 5-chlorosalicylaldehyde . Structural confirmation via X-ray crystallography and DFT calculations . Exhibits anion-sensing capabilities due to its electron-rich imine and phenol groups .

4-Chloro-2-[(E)-(phenylimino)methyl]phenol (N-(5-Chlorosalicylidene) Aniline)

- Molecular Formula: C₁₃H₁₀ClNO

- Structure: Contains a phenyl group instead of quinoline.

- Key Findings: Forms stable single crystals suitable for X-ray diffraction studies . Demonstrates antifungal activity, attributed to the planar aromatic system . Comparison: The absence of the nitrogen-rich quinoline ring reduces metal-chelation efficiency and biological activity compared to the target compound .

5-Bromo-2-[(E)-(quinolin-8-ylimino)methyl]phenol (HBSAQ)

- Molecular Formula : C₁₆H₁₂BrN₂O

- Structure: Bromine substituent replaces chlorine on the phenol ring.

- Key Findings: Used as a corrosion inhibitor due to strong adsorption on metal surfaces . Bromine’s electron-withdrawing effect enhances oxidative stability compared to the chloro analogue .

4-Chloro-2-((2-(4-isopropylphenyl)hydrazono)-methyl)phenol (L1)

- Molecular Formula : C₁₆H₁₇ClN₂O

- Structure : Hydrazone group replaces the imine bridge.

- Key Findings :

Antimicrobial Activity

Reactivity with Manganese Oxides

- Chlorophene (4-chloro-2-(phenylmethyl)phenol): Reacts with MnO₂ at a rate influenced by pH and competitive ions (e.g., Ca²⁺) .

- Target Compound: Quinoline’s aromatic system may slow oxidation compared to simpler phenols due to steric hindrance .

Structural and Electronic Effects

- Quinoline vs. Pyridine: The quinoline moiety enhances π-π stacking and metal coordination, critical for anticancer activity (e.g., tubulin inhibition) .

- Halogen Substituents : Bromine increases oxidative stability but may reduce bioavailability due to higher molecular weight .

- Imine vs. Hydrazone : Imine bridges offer better conjugation for fluorescence applications, while hydrazones improve solubility .

生物活性

4-Chloro-2-((quinolin-8-ylimino)methyl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A chloro group .

- A quinoline moiety .

- A phenolic component .

This configuration imparts specific chemical properties that enhance its biological activities. The synthesis typically involves the condensation of 4-chloro-2-hydroxybenzaldehyde with quinoline derivatives, which can be achieved through various efficient methods.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties. Studies indicate that its metal complexes show superior antibacterial effects compared to conventional antibiotics. The mechanism of action is believed to involve interactions with cellular targets, disrupting essential biological processes.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | High | |

| Escherichia coli | Moderate | |

| Candida albicans | Moderate |

Anticancer Activity

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented, with notable IC50 values indicating its potency.

Table 2: Anticancer Activity Against Selected Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| COLO205 (Colorectal) | 0.32 | Inhibition of tubulin polymerization |

| H460 (Lung) | 0.89 | Apoptosis induction |

| Hep3B (Liver) | 0.75 | Cell cycle arrest |

The interaction studies reveal that the compound can bind effectively to DNA and proteins, positioning it as a potential candidate for drug design .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

- Antimicrobial Study : A study demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, making it a candidate for further development in treating bacterial infections .

- Anticancer Research : Another study focused on its anticancer properties, revealing that the compound induced apoptosis in cancer cells via the downregulation of cyclin-dependent kinases (CDKs), leading to G2/M phase arrest in the cell cycle .

The biological activity is primarily attributed to the structural features of the compound:

- Phenolic Group : Contributes to antioxidant activity and facilitates binding with cellular targets.

- Quinoline Moiety : Enhances interaction with DNA and proteins, crucial for its anticancer effects.

The compound's ability to form metal complexes further enhances its reactivity and biological efficacy, making it a versatile agent in medicinal chemistry .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-((quinolin-8-ylimino)methyl)phenol?

The compound is synthesized via Schiff base condensation between 5-chlorosalicylaldehyde and 8-aminoquinoline derivatives under reflux conditions. A typical protocol involves:

- Reagents : Methanol or ethanol as solvent, acidic (e.g., glacial acetic acid) or basic catalysts.

- Procedure : Equimolar reactants refluxed for 3–6 hours, followed by slow evaporation to yield crystalline products.

- Yield optimization : Purity is enhanced by recrystallization in methanol or ethanol .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Instrument : Bruker Kappa APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å).

- Space group : Monoclinic P21/n (common for Schiff base derivatives).

- Data refinement : SHELXL software for hydrogen atom placement and thermal parameter adjustment.

- Key metrics : R-factor < 0.05, θ range 2.0–27.0°, and absorption correction via SADABS .

Advanced Research Questions

Q. How do computational methods like DFT explain the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to analyze:

- Molecular orbitals : HOMO-LUMO gaps predict reactivity and charge transfer.

- Exchange-correlation effects : Inclusion of exact exchange terms improves accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation) .

- Methodological considerations : Basis sets (e.g., 6-311G**) and solvent effects (PCM model) are critical for matching experimental UV-Vis or redox data .

Q. What strategies resolve contradictions in crystallographic data for related Schiff base derivatives?

Discrepancies in hydrogen bonding or packing motifs require:

- Comparative analysis : Overlay structures of analogs (e.g., bromo vs. chloro derivatives) to identify steric/electronic effects.

- Hydrogen bond metrics : For example, O–H⋯N interactions in this compound form S(6) rings with bond lengths ~1.82 Å, while C–H⋯π interactions (3.5–3.8 Å) stabilize 3D networks .

- Validation : Cross-check with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How can this compound be utilized in designing metal coordination complexes?

The quinoline-phenol framework acts as a tridentate ligand (N,N,O donors). Key considerations include:

- Metal selection : Co(III), Cu(II), or Fe(III) for redox-active complexes.

- Synthetic steps : React with metal salts (e.g., CoCl₂) in methanol/water under nitrogen.

- Characterization : SC-XRD (e.g., Co(III) complexes show distorted octahedral geometry) and magnetic susceptibility measurements .

Q. What methodologies assess its biological activity, such as antimicrobial potential?

- In vitro assays : Disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Structure-activity relationships (SAR) : Compare MIC values with analogs (e.g., fluoro-substituted derivatives show enhanced activity due to lipophilicity) .

- Mechanistic studies : Fluorescence quenching to evaluate DNA/protein binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。